molecular formula C10H11Cl2NO2 B13918878 2,2-dichloro-N-(4-ethoxyphenyl)acetamide

2,2-dichloro-N-(4-ethoxyphenyl)acetamide

Cat. No.: B13918878
M. Wt: 248.10 g/mol
InChI Key: ZQAUOAGMUDJFBI-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(4-ethoxyphenyl)acetamide is an organic compound with the molecular formula C10H11Cl2NO2 It is a derivative of acetamide, characterized by the presence of two chlorine atoms and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(4-ethoxyphenyl)acetamide typically involves the reaction of 4-ethoxyaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with thionyl chloride to yield the final product. The reaction conditions generally include maintaining the temperature at around 0-5°C during the addition of chloroacetyl chloride and then allowing the reaction mixture to warm to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: Oxidative conditions can lead to the formation of more oxidized derivatives, such as nitro compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chlorine atoms.

    Hydrolysis: The corresponding carboxylic acid and amine.

    Oxidation: Nitro compounds or other oxidized derivatives.

Scientific Research Applications

2,2-Dichloro-N-(4-ethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-N-(4-methoxyphenyl)acetamide
  • 2,2-Dichloro-N-(4-chlorophenyl)acetamide
  • 2,2-Dichloro-N-(4-methylphenyl)acetamide

Uniqueness

2,2-Dichloro-N-(4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological properties compared to its analogs.

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

2,2-dichloro-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C10H11Cl2NO2/c1-2-15-8-5-3-7(4-6-8)13-10(14)9(11)12/h3-6,9H,2H2,1H3,(H,13,14)

InChI Key

ZQAUOAGMUDJFBI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(Cl)Cl

Origin of Product

United States

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